molecular formula C11H9NO3 B3059590 5-Methoxyquinoline-2-carboxylic acid CAS No. 852402-70-1

5-Methoxyquinoline-2-carboxylic acid

Cat. No.: B3059590
CAS No.: 852402-70-1
M. Wt: 203.19 g/mol
InChI Key: LLLOPVIKZYEGTK-UHFFFAOYSA-N
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Description

5-Methoxyquinoline-2-carboxylic acid: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline ring system with a methoxy group at the 5-position and a carboxylic acid group at the 2-position, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinoline-2-carboxylic acid typically involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl₃) as a catalyst and solvent . This method is efficient and yields the desired quinoline derivative with high purity.

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methoxyquinoline-2-carboxylic acid serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has shown potential as an inhibitor of dihydrolipoyl dehydrogenase, an enzyme involved in cellular metabolism .

Medicine: The compound and its derivatives have been investigated for their anticancer, antibacterial, and antiviral properties. For instance, 5-Methoxyquinoline derivatives have been identified as potential inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a target for cancer therapy .

Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals. Their versatile chemical properties make them valuable intermediates in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For example, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing the methylation of histone proteins and thereby affecting gene expression . This inhibition can lead to the reactivation of tumor suppressor genes and the suppression of cancer cell growth.

Comparison with Similar Compounds

Uniqueness: 5-Methoxyquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and carboxylic acid group at the 2-position make it a valuable scaffold for the development of new therapeutic agents and industrial chemicals .

Properties

IUPAC Name

5-methoxyquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-4-2-3-8-7(10)5-6-9(12-8)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLOPVIKZYEGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652248
Record name 5-Methoxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852402-70-1
Record name 5-Methoxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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